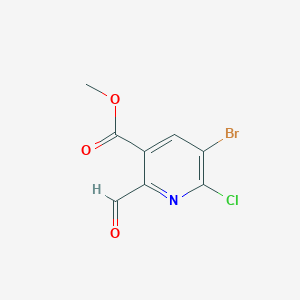

Methyl 5-bromo-6-chloro-2-formylnicotinate

Description

Methyl 5-bromo-6-chloro-2-formylnicotinate is a substituted nicotinic acid ester featuring bromo, chloro, and formyl functional groups. These compounds are intermediates in agrochemical and pharmaceutical synthesis, where substituent positioning and functional groups critically influence reactivity and biological activity .

Structure

2D Structure

Properties

Molecular Formula |

C8H5BrClNO3 |

|---|---|

Molecular Weight |

278.49 g/mol |

IUPAC Name |

methyl 5-bromo-6-chloro-2-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H5BrClNO3/c1-14-8(13)4-2-5(9)7(10)11-6(4)3-12/h2-3H,1H3 |

InChI Key |

ZWYMFFGYKUFECC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1C=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-chloro-2-formylnicotinate typically involves the bromination and chlorination of nicotinic acid derivatives, followed by esterification and formylation reactions. One common method involves the following steps:

Bromination: Nicotinic acid is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.

Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or another chlorinating agent to introduce the chlorine atom at the 6-position.

Esterification: The resulting bromochloronicotinic acid is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Formylation: Finally, the methyl ester is formylated using a formylating agent like formic acid or formic anhydride to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Bromine substitution | Amines (e.g., NH₃, alkylamines) in DMF | 5-Amino-6-chloro-2-formylnicotinate | Bromine exhibits higher reactivity than chlorine due to lower bond dissociation energy. |

| Chlorine substitution | Thiols (e.g., NaSH) in ethanol, 60°C | 5-Bromo-6-mercapto-2-formylnicotinate | Requires elevated temperatures for complete conversion. |

Mechanistic Insight :

-

Bromine substitution proceeds via an S<sub>N</sub>Ar mechanism due to electron-withdrawing effects of the adjacent formyl and ester groups.

-

Chlorine substitution is less favored and typically requires stronger nucleophiles (e.g., thiols) or harsher conditions.

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions:

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Boronic acid, K₂CO₃, DME, 80°C | 5-Aryl-6-chloro-2-formylnicotinate | 65–78% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine, toluene | 5-Amino-6-chloro-2-formylnicotinate | 52% |

Key Limitations :

-

Chlorine substituents remain inert under these conditions, preserving the 6-chloro group.

-

Formyl groups require protection (e.g., acetal formation) to prevent side reactions .

Reduction of the Formyl Group

The formyl group (-CHO) is selectively reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group:

Applications :

-

Hydroxymethyl derivatives serve as intermediates for esterification or etherification.

-

Difluoromethyl groups enhance metabolic stability in drug candidates .

Oxidation Reactions

The formyl group is oxidized to a carboxylic acid under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, NaOH, 50°C | 5-Bromo-6-chloro-2-carboxynicotinate | Over-oxidation of bromide possible. |

| CrO₃ | Acetic acid, 40°C | 5-Bromo-6-chloro-2-carboxynicotinate | Requires acid catalysis. |

Challenges :

-

Bromine substituents may oxidize to bromate under strong conditions, necessitating careful stoichiometric control.

Cyclization and Heterocycle Formation

The formyl group facilitates cyclization with amines or hydrazines:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | EtOH, reflux | 5-Bromo-6-chloro-2-(pyrazolyl)nicotinate | Anticancer scaffold |

| Ethylenediamine | DMF, 120°C | Quinoxaline-fused nicotinate | Fluorescent probes |

Mechanism :

-

Condensation between the formyl group and nucleophilic nitrogen atoms forms imine intermediates, followed by cyclization .

Comparative Reactivity of Functional Groups

A reactivity hierarchy has been established for this compound:

-

Formyl group (-CHO)

-

Bromine (-Br)

-

Chlorine (-Cl)

This hierarchy guides sequential functionalization strategies. For example, the formyl group is often modified first, followed by bromine substitution .

Scientific Research Applications

Methyl 5-bromo-6-chloro-2-formylnicotinate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme interactions and as a probe for biological assays.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-chloro-2-formylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and formyl groups allows it to form covalent or non-covalent interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Substituent Position and Reactivity

Halogen Positioning :

- Compounds with Cl at position 2 (e.g., Methyl 5-bromo-2-chloronicotinate) exhibit distinct reactivity compared to Cl at position 6 (e.g., Methyl 5-bromo-6-chloronicotinate). For instance, Cl at position 2 may participate in nucleophilic substitution more readily due to steric and electronic effects .

- In Methyl 5-bromo-6-chloro-2-formylnicotinate, the formyl group at position 2 likely increases electrophilicity, enhancing its utility in cross-coupling reactions compared to methoxy or trifluoromethyl analogs .

Ester Group Impact :

- Methyl esters (e.g., CAS 78686-77-8) generally have lower molecular weights and higher solubility in polar solvents than ethyl esters (e.g., CAS 952063-30-8) .

- Ethyl esters, however, offer improved bioavailability in hydrophobic environments, making them preferable in certain agrochemical formulations .

Functional Group Influence

- Formyl vs. Trifluoromethyl/Methoxy :

- The formyl group in the target compound is highly reactive, enabling condensation reactions for heterocycle synthesis. In contrast, trifluoromethyl (CAS 1672655-82-1) provides metabolic resistance, while methoxy (CAS 122433-41-4) offers electron-donating effects .

- IR data for methyl esters (e.g., 1748 cm⁻¹ for C=O stretching) confirms ester functionality, but formyl-containing analogs may show additional peaks near 1700 cm⁻¹ for aldehyde groups .

Biological Activity

Methyl 5-bromo-6-chloro-2-formylnicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and related fields. Its structure, featuring a bromine atom at the 5-position and a chlorine atom at the 6-position of the nicotinate framework, suggests unique reactivity and interaction profiles with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is . This compound's unique substituents contribute to its biological properties, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Preliminary studies indicate that derivatives of nicotinic acid, including this compound, may exhibit antimicrobial activity . The presence of halogen atoms (bromine and chlorine) in its structure can enhance its interaction with microbial cell membranes or metabolic pathways, potentially leading to inhibitory effects on growth or viability .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. Such interactions may modulate key metabolic pathways, leading to various biological responses such as inhibition of enzyme activity or alteration of signaling pathways .

Research Findings and Case Studies

-

Antimicrobial Testing :

- In vitro studies have shown that similar compounds exhibit significant antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated efficacy in inhibiting bacterial growth .

- Cytotoxicity Studies :

-

Potential Therapeutic Applications :

- The compound's ability to interact with biological targets suggests potential applications in treating conditions mediated by specific receptors or enzymes. For example, compounds with similar structures have been explored for their roles in cancer therapy through inhibition of key signaling pathways .

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C₈H₆BrClN₂O₂ | Potential antimicrobial and cytotoxic effects |

| Methyl 5-bromo-6-chloro-nicotinate | C₇H₅BrClN₂O₂ | Antimicrobial properties |

| Methyl 5-chloro-4-fluoronicotinate | C₇H₅ClFNO₂ | Inhibitory effects on cancer cell lines |

Q & A

Basic: What synthetic routes are effective for preparing Methyl 5-bromo-6-chloro-2-formylnicotinate, and how can regioselectivity be controlled?

Methodological Answer:

Synthesis typically involves sequential halogenation and formylation of a nicotinate scaffold. To achieve regioselectivity:

- Use ortho-directing groups (e.g., ester or formyl) to guide bromination/chlorination at the 5- and 6-positions .

- Employ palladium-catalyzed cross-coupling for late-stage functionalization, as seen in analogous pyridine derivatives .

- Monitor reaction progress via LC-MS to confirm intermediate purity (>97% by HPLC, as in ).

Advanced: How can researchers resolve NMR spectral overlaps caused by bromine/chlorine proximity in this compound?

Methodological Answer:

- Use 2D NMR (e.g., HSQC, HMBC) to distinguish coupling patterns between adjacent halogens.

- Compare experimental data with computational predictions (e.g., topological polar surface area, XLogP3) to validate assignments .

- For ambiguous cases, supplement with X-ray crystallography , as demonstrated in structurally similar halogenated pyridines .

Basic: What purification strategies optimize isolation of this compound from complex mixtures?

Methodological Answer:

- Perform flash column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) to separate halogenated byproducts .

- For crystallization, use a mixed solvent system (e.g., dichloromethane/methanol) to enhance yield and purity (>98% as in ).

- Validate purity via HPLC with UV detection at 254 nm .

Advanced: How can competing side reactions during formylation of halogenated nicotinate precursors be minimized?

Methodological Answer:

- Use Vilsmeier-Haack conditions (POCl₃/DMF) at controlled temperatures (0–5°C) to suppress hydrolysis or over-formylation .

- Introduce protecting groups (e.g., silyl ethers) at reactive sites before formylation .

- Monitor reaction kinetics via in situ FTIR to detect intermediates and adjust stoichiometry .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₈H₄BrClNO₃, exact mass ~293.85) .

- ¹H/¹³C NMR with deuterated DMSO to observe deshielded formyl protons (~10 ppm) and halogen-induced splitting .

- FTIR to verify ester (C=O ~1720 cm⁻¹) and formyl (C=O ~1680 cm⁻¹) groups .

Advanced: How can this compound be used to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Suzuki-Miyaura coupling to replace bromine/chlorine with aryl/heteroaryl groups (e.g., using Pd(PPh₃)₄ and boronic acids) .

- Reductive amination of the formyl group to introduce diverse amine functionalities .

- Screen analogs for bioactivity using in vitro assays (e.g., kinase inhibition) and correlate results with computed descriptors (e.g., logP, TPSA) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Store at 0–6°C under inert gas (N₂/Ar) to prevent decomposition, as recommended for halogenated esters .

- Use fume hoods and PPE (gloves, goggles) to avoid exposure to toxic vapors (e.g., HBr/Cl⁻ byproducts) .

- Dispose of waste via neutralization (e.g., with aqueous NaHCO₃) followed by incineration .

Advanced: How can computational modeling predict reactivity or stability of this compound derivatives?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and predict nucleophilic/electrophilic sites .

- Use molecular docking to assess binding affinity toward target proteins (e.g., enzymes with halogen-binding pockets) .

- Predict metabolic stability via in silico tools (e.g., CYP450 metabolism simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.